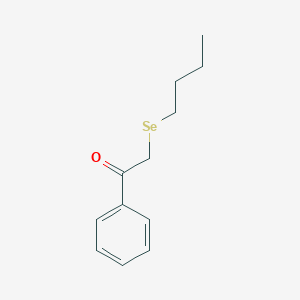

Ethanone, 2-(butylseleno)-1-phenyl-

Description

Ethanone, 2-(butylseleno)-1-phenyl- is an organic compound that belongs to the class of seleno ketones. This compound features a phenyl group attached to the ethanone backbone, with a butylseleno substituent at the second position. The presence of selenium in its structure imparts unique chemical properties, making it a subject of interest in various fields of research.

Properties

CAS No. |

185815-22-9 |

|---|---|

Molecular Formula |

C12H16OSe |

Molecular Weight |

255.23 g/mol |

IUPAC Name |

2-butylselanyl-1-phenylethanone |

InChI |

InChI=1S/C12H16OSe/c1-2-3-9-14-10-12(13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |

InChI Key |

XCWZYJCEVMWLRO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Se]CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-(butylseleno)-1-phenyl- typically involves the reaction of phenyl ethanone with butylselenol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the butylselenol acts as a nucleophile, replacing a leaving group on the phenyl ethanone. The reaction is often carried out under an inert atmosphere to prevent oxidation of the selenium compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution process, and advanced purification techniques such as column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 2-(butylseleno)-1-phenyl- undergoes various chemical reactions, including:

Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

Reduction: The compound can be reduced to form selenoethers.

Substitution: The butylseleno group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Selenoxides and selenones.

Reduction: Selenoethers.

Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

Ethanone, 2-(butylseleno)-1-phenyl- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce selenium into molecules.

Biology: Studied for its potential antioxidant properties due to the presence of selenium.

Medicine: Investigated for its potential use in developing selenium-based drugs with anticancer or antimicrobial properties.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanone, 2-(butylseleno)-1-phenyl- involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that play a role in redox reactions, protecting cells from oxidative damage. The compound may also interact with specific molecular targets, modulating signaling pathways and exerting therapeutic effects.

Comparison with Similar Compounds

- Ethanone, 2-(methylseleno)-1-phenyl-

- Ethanone, 2-(ethylseleno)-1-phenyl-

- Ethanone, 2-(propylseleno)-1-phenyl-

Comparison: Ethanone, 2-(butylseleno)-1-phenyl- is unique due to the length of the butyl group, which can influence its reactivity and solubility compared to its methyl, ethyl, and propyl counterparts. The butyl group may also affect the compound’s biological activity, making it more or less effective in certain applications.

Biological Activity

Ethanone, 2-(butylseleno)-1-phenyl- is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Ethanone, 2-(butylseleno)-1-phenyl- features a selenium atom in its structure, which is significant for its biological interactions. The presence of selenium is known to enhance the reactivity and biological activity of organic compounds. The molecular formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄SeO |

| Molecular Weight | 262.22 g/mol |

| IUPAC Name | Ethanone, 2-(butylseleno)-1-phenyl- |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Ethanone, 2-(butylseleno)-1-phenyl-. For instance, a study demonstrated that while some derivatives exhibited low activity against various microorganisms (MIC > 100 µg/mL), others showed moderate activity (10 < MIC ≤ 100 µg/mL) against specific strains such as Salmonella and certain yeasts .

Case Study: Antimicrobial Efficacy

A critical evaluation of the compound's antimicrobial efficacy was conducted using different bacterial strains. The results indicated that the compound displayed bactericidal effects on Gram-positive bacteria and fungicidal activity against Candida species. The Minimum Inhibitory Concentrations (MICs) for selected microorganisms are summarized below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

These findings suggest that Ethanone, 2-(butylseleno)-1-phenyl- could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has also been evaluated for anti-inflammatory activity. A study focused on the synthesis of related seleno compounds revealed their ability to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism through which these compounds could mitigate inflammation .

The proposed mechanism involves the modulation of signaling pathways associated with inflammation. Specifically, these compounds may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammatory responses.

Antioxidant Properties

Ethanone, 2-(butylseleno)-1-phenyl- has also been noted for its antioxidant capabilities. Research indicates that selenium-containing compounds can scavenge free radicals, thus protecting cellular components from oxidative damage. This property is particularly relevant in the context of diseases where oxidative stress plays a critical role.

Summary of Biological Activities

The following table summarizes the key biological activities associated with Ethanone, 2-(butylseleno)-1-phenyl-:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.